molecular formula C6H14N2O3S B13082491 (2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide

(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide

Cat. No.: B13082491
M. Wt: 194.25 g/mol
InChI Key: NVGVTWSMMWMHHE-OLQVQODUSA-N
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Description

(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring and a sulfonamide group at the 4 position, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide typically involves the reaction of morpholine derivatives with sulfonamide reagents under controlled conditions. One common method includes the use of (2R,6S)-2,6-Dimethylmorpholine as a starting material, which is then reacted with a sulfonamide reagent in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions to preserve the integrity of the morpholine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted morpholine derivatives.

Scientific Research Applications

(2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s chiral nature allows for selective binding to target proteins, enhancing its efficacy and reducing off-target effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine
  • cis-2,6-Dimethylmorpholine

Uniqueness

Compared to similar compounds, (2R,6S)-2,6-Dimethylmorpholine-4-sulfonamide stands out due to its unique combination of a morpholine ring with a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H14N2O3S

Molecular Weight

194.25 g/mol

IUPAC Name

(2R,6S)-2,6-dimethylmorpholine-4-sulfonamide

InChI

InChI=1S/C6H14N2O3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,7,9,10)/t5-,6+

InChI Key

NVGVTWSMMWMHHE-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)N

Origin of Product

United States

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